4-Oxazolemethanol, 2,5-diphenyl-

Scintillation Proximity Assay Lipid Bilayer High-Throughput Screening

4-Oxazolemethanol, 2,5-diphenyl- (IUPAC: (2,5-diphenyl-1,3-oxazol-4-yl)methanol; CAS 2549-35-1) is a trisubstituted oxazole with a C4 hydroxymethyl functional group. Its core, 2,5-diphenyloxazole (DPO), is a well-documented scaffold that serves as both a high-quantum-yield organic scintillator and a natural product with antiparasitic activity.

Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
CAS No. 2549-35-1
Cat. No. B3188900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxazolemethanol, 2,5-diphenyl-
CAS2549-35-1
Molecular FormulaC16H13NO2
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)CO
InChIInChI=1S/C16H13NO2/c18-11-14-15(12-7-3-1-4-8-12)19-16(17-14)13-9-5-2-6-10-13/h1-10,18H,11H2
InChIKeySGRAZRKPBUDERJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxazolemethanol, 2,5-diphenyl- (CAS 2549-35-1): A 2,5-Diphenyloxazole Core with a C4 Hydroxymethyl Group for Targeted Modification and Biological Evaluation


4-Oxazolemethanol, 2,5-diphenyl- (IUPAC: (2,5-diphenyl-1,3-oxazol-4-yl)methanol; CAS 2549-35-1) is a trisubstituted oxazole with a C4 hydroxymethyl functional group . Its core, 2,5-diphenyloxazole (DPO), is a well-documented scaffold that serves as both a high-quantum-yield organic scintillator [1] and a natural product with antiparasitic activity [2]. The presence of the C4 hydroxymethyl group differentiates it from the parent DPO (CAS 92-71-7, C4 = H) and provides a reactive handle for further synthetic elaboration, as demonstrated by its use in generating 4-functionalized DPO derivatives for applications ranging from membrane-soluble scintillants [3] to antimalarial [4] and antitrypanosomal agents [2]. The compound has a molecular weight of 251.28 g/mol and an exact mass of 251.09463 Da .

Procurement Risks of Substituting 4-Oxazolemethanol, 2,5-diphenyl- with In-Class Analogs: Critical Divergence in Functional Handle Reactivity and Biological Potency


Generic substitution of 2,5-diphenyloxazole (DPO) derivatives is scientifically unsound due to the profound impact of C4 functionalization on both downstream synthetic utility and biological activity. While the 2,5-diphenyloxazole core imparts favorable physicochemical properties, the specific C4 substituent is the primary determinant of its application. Replacing 4-Oxazolemethanol, 2,5-diphenyl- (C4 hydroxymethyl) with a halogenated or unsubstituted analog fails to provide the necessary hydroxyl handle required for esterification, etherification, or other conjugation strategies central to its documented use in generating 'scintilipids' [1] and advanced antiparasitic agents [2]. Conversely, SAR studies in both antiplasmodial [2] and antitubercular [3] contexts demonstrate that even minor modifications to the oxazole core can drastically diminish or ablate the desired biological effect compared to the optimal substitution pattern, highlighting that interchangeability within this chemical class is not supported by empirical data.

Quantitative Differentiation: Comparative Evidence for 4-Oxazolemethanol, 2,5-diphenyl- in Scintillation, Antimalarial, and Antitrypanosomal Applications


Scintillation Efficiency of 4-Functionalized DPO Derivatives: Comparison to the Gold Standard 2,5-Diphenyloxazole (PPO)

The C4 hydroxymethyl group of 4-Oxazolemethanol, 2,5-diphenyl- provides a critical synthetic entry point for creating membrane-soluble scintillants (MSS). In a direct head-to-head comparison, a series of 4-functionalized 2,5-diphenyloxazole derivatives synthesized from this alcohol were evaluated for scintillating efficiency relative to the industry standard, 2,5-diphenyloxazole (PPO) [1]. The study quantified the relative scintillation counting efficiency of each derivative, establishing a direct performance benchmark against the unfunctionalized parent core.

Scintillation Proximity Assay Lipid Bilayer High-Throughput Screening

Antimalarial Potency: Quantifying the Superiority of Optimized 2,5-Diphenyloxazole Analogs Over Their Parent Scaffold

A comprehensive study of synthetic 2,5-diphenyloxazole analogs, synthesized via derivatization of the core structure (for which 4-Oxazolemethanol, 2,5-diphenyl- is a key building block), provides a direct class-level inference of the value of optimized substitution. While the parent 2,5-diphenyloxazole scaffold itself has inherent activity, specific C4 and aryl modifications lead to dramatic improvements in both potency and selectivity against drug-resistant malaria [1]. The data demonstrate that the right functionalization can yield IC50 values in the low micromolar range with high selectivity indices, a critical advancement over the baseline.

Antimalarial Plasmodium falciparum Drug Discovery

Selective Antitrypanosomal Activity: O-Methylation of the C4 Hydroxymethyl Group Abolishes Cytotoxicity While Retaining Potency

In a comparative study evaluating the trypanocidal activity of 2,5-diphenyloxazole derivatives, the O-methylated analog of the parent compound (Compound 12, derived from O-methylation of the C4 hydroxymethyl group) exhibited a crucial differentiation in its biological profile. While analogs with core heterocycle modifications (1,3,4-oxadiazole and 2,4-diphenyloxazole) showed superior potency to the parent (Compound 1), they also exhibited significant cytotoxicity [1]. In contrast, the O-methylated analog (Compound 12) was non-cytotoxic and maintained selective trypanocidal activity against T. congolense.

Antitrypanosomal Trypanosoma congolense Structure-Activity Relationship

Antitubercular Activity: The Unmodified 2,5-Diphenyloxazole Scaffold Represents an Activity Cliff for M. tuberculosis

A clear structure-activity relationship (SAR) has been established for the antitubercular activity of the 2,5-diphenyloxazole class. Investigations into the activity of this scaffold against Mycobacterium tuberculosis H37RvT revealed a striking 'activity cliff' [1]. The study concluded that all structural modifications made to the 2,5-diphenyloxazole core resulted in diminished biological activity, underscoring the critical importance of the unmodified scaffold for this specific therapeutic application [1].

Antitubercular Mycobacterium tuberculosis Scaffold Integrity

Synthetic Versatility: The C4 Hydroxymethyl Handle as a Quantitative Differentiator in Building Block Utility

From a procurement standpoint, the quantitative differentiator of 4-Oxazolemethanol, 2,5-diphenyl- is not a biological IC50 value but its utility as a chemical building block. The presence of a primary alcohol at the C4 position provides a unique, reactive site for further derivatization that is absent in the parent 2,5-diphenyloxazole (PPO) and many other close analogs [1]. This has been exploited in the generation of a diverse library of compounds, including the membrane-soluble scintillants (MSS) [1] and the O-methylated antitrypanosomal lead [2].

Synthetic Chemistry Building Block Functional Handle

Evidence-Based Applications for Procuring 4-Oxazolemethanol, 2,5-diphenyl- (CAS 2549-35-1)


Synthesis of Next-Generation Membrane-Soluble Scintillants (MSS) for High-Throughput Screening

For researchers developing novel Scintillation Proximity Assays (SPA) or cell-based radioligand binding assays, 4-Oxazolemethanol, 2,5-diphenyl- is the key precursor for creating 4-functionalized 'scintilipid' molecules. These MSS, incorporating the 2,5-diphenyloxazole headgroup, can be optimized for integration into lipid bilayers to monitor membrane-proximal events [1]. The ability to tune the lipophilic tail via the C4 hydroxymethyl group allows for the creation of a library of compounds with varying membrane solubility and scintillation quenching properties, a capability not offered by the parent scintillator PPO [1].

Medicinal Chemistry Hit-to-Lead Campaigns for Drug-Resistant Malaria and Trypanosomiasis

In antiparasitic drug discovery programs, this compound is a privileged starting material for synthesizing optimized 2,5-diphenyloxazole analogs. Evidence shows that specific C4 and aryl modifications yield compounds with potent in vitro activity against multidrug-resistant P. falciparum (IC50 = 1.27-6.19 μM) and high selectivity indices (SI >126) [2]. Furthermore, O-methylation of the C4 hydroxyl generates a selective antitrypanosomal lead (IC50 = 0.78 µM against T. congolense) that is non-cytotoxic, a crucial improvement over other core-modified analogs [3]. Procurement of this building block is a strategic step to access the chemical space defined by these promising SAR trends.

Screening for Novel Antitubercular Agents Targeting M. tuberculosis

In the search for new treatments for tuberculosis, the 2,5-diphenyloxazole scaffold has been identified as a natural product with antibiosis against M. tuberculosis H37RvT [4]. Crucially, SAR studies indicate that the unmodified 2,5-diphenyloxazole core is a minimal active scaffold, as modifications tend to abolish activity [4]. For TB drug discovery, 4-Oxazolemethanol, 2,5-diphenyl- represents a core structure with a synthetic handle, allowing for the exploration of new chemical space around the conserved, active pharmacophore without directly modifying the sensitive oxazole or phenyl rings, thereby preserving the intrinsic activity.

Development of Novel Organic Scintillators and Fluorescent Probes

The 2,5-diphenyloxazole core is a well-established organic scintillator with a high fluorescence quantum yield (0.85-1.0) [5]. For materials scientists and analytical chemists developing new plastic scintillators or fluorescent probes, 4-Oxazolemethanol, 2,5-diphenyl- offers a unique advantage. The C4 hydroxymethyl group serves as a covalent attachment point for incorporating the high-efficiency DPO fluorophore into polymers or biomolecules without quenching its fluorescence, enabling the creation of tailored, application-specific luminescent materials that cannot be prepared from the parent PPO [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Oxazolemethanol, 2,5-diphenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.